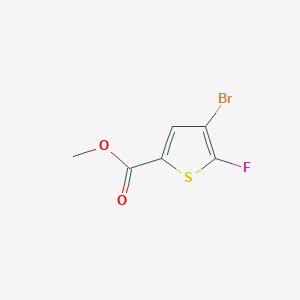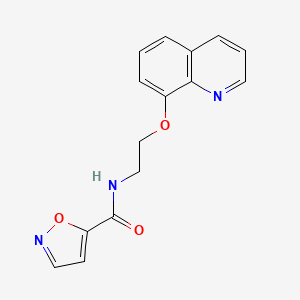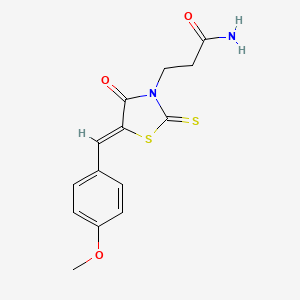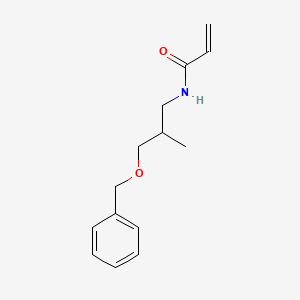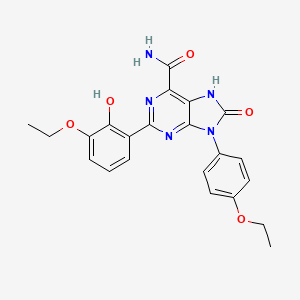![molecular formula C19H12N4O2S B2459067 2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile CAS No. 1396810-75-5](/img/structure/B2459067.png)
2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyridine derivatives, such as the one , often involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . By replacing acetic anhydride with DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Chemical Reactions Analysis
While specific chemical reactions involving “2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile” are not available, general reactions involving similar compounds can be considered. For instance, catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Corrosion Inhibition Properties
The research on oxadiazole derivatives, such as the related compound 1,3,4-oxadiazole, demonstrates their potential in corrosion inhibition for mild steel in acidic environments. These derivatives show increased charge transfer resistance, indicating the formation of a protective layer on the metal surface, supported by SEM micrographs. The mixed-type inhibition behavior and adsorption characteristics suggest a combination of physical and chemical adsorption mechanisms on the metal surface (Ammal, Prajila, & Joseph, 2018).
Antitumor Activity and DNA Binding
Oxadiazole derivatives have been studied for their potential antitumor activities. A specific compound, involving oxadiazole and cobalt(II) complex, shows promising anticancer effects against U937 human monocytic cells. It exhibits significant inhibition concentrations (IC50) suggesting potential as an antitumor agent. The compound's ability to intercalatively bind with DNA has been explored, indicating its mechanism of action against cancer cells (Bera et al., 2021).
Photovoltaic Application
The introduction of electron-deficient heterocycles like oxadiazole into polymers has been investigated for photovoltaic applications. A study demonstrated that polymers based on oxadiazole and benzodithiophene exhibit deep HOMO energy levels and low-bandgap, achieving a power conversion efficiency of 5.86%. This indicates the potential of oxadiazole derivatives in developing materials for solar energy conversion (Zhu et al., 2015).
Antimicrobial Agents
Novel benzimidazole–oxadiazole hybrid molecules have been synthesized and shown to exhibit strong antimicrobial activities, including potent anti-tubercular activity against Mycobacterium tuberculosis. These compounds have demonstrated efficacy at low concentrations compared to standard drugs, showing potential as new antimicrobial agents (Shruthi et al., 2016).
properties
IUPAC Name |
2-[[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O2S/c20-9-13-3-1-2-4-14(13)10-23-11-15(5-6-17(23)24)19-21-18(22-25-19)16-7-8-26-12-16/h1-8,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEDEBBCGKTJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

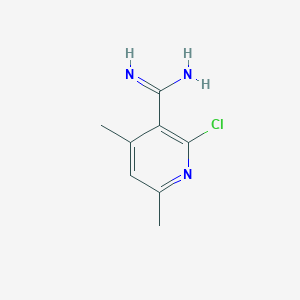
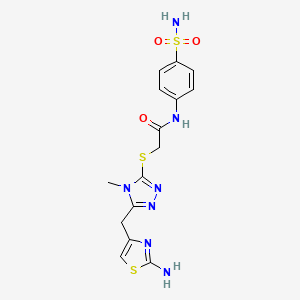
![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/no-structure.png)
![4-chloro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2458988.png)
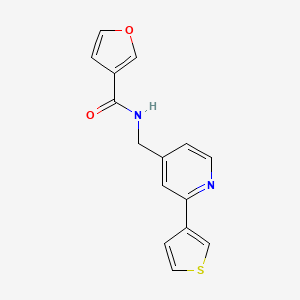
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2458990.png)
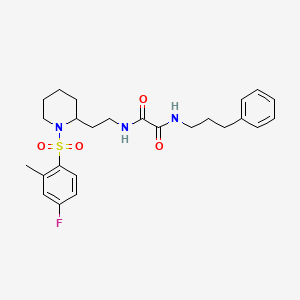
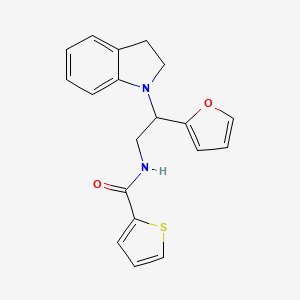
![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2458996.png)
